molecular formula C14H18N2O6 B3555881 Boc-Ala-ONp

Boc-Ala-ONp

Cat. No.: B3555881
M. Wt: 310.30 g/mol
InChI Key: SUHFNHHZORGDFI-UHFFFAOYSA-N
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Description

The compound Boc-L-alanine 4-nitrophenyl ester, commonly referred to as Boc-Ala-ONp, is a derivative of alanine. It is widely used in peptide synthesis due to its ability to act as a protecting group for amino acids. The compound has the molecular formula C14H18N2O6 and a molecular weight of 310.30 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-L-alanine 4-nitrophenyl ester is synthesized through the esterification of Boc-L-alanine with 4-nitrophenol. The reaction typically involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of Boc-L-alanine 4-nitrophenyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput techniques to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Boc-L-alanine 4-nitrophenyl ester involves the formation of a stable ester bond that protects the amino group of alanine during peptide synthesis. The ester bond can be selectively cleaved under mild conditions, allowing for the controlled release of the protected amino acid . The compound interacts with various molecular targets, including enzymes and nucleophiles, through its ester and nitrophenyl groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-L-alanine 4-nitrophenyl ester is unique due to its nitrophenyl group, which provides distinct reactivity and stability compared to other ester derivatives. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amino acids are required .

Properties

IUPAC Name

(4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O6/c1-9(15-13(18)22-14(2,3)4)12(17)21-11-7-5-10(6-8-11)16(19)20/h5-9H,1-4H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHFNHHZORGDFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30947737
Record name 4-Nitrophenyl N-[tert-butoxy(hydroxy)methylidene]alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30947737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2483-49-0
Record name N-tert-Butyloxycarbonylalanine-4-nitrophenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002483490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrophenyl N-[tert-butoxy(hydroxy)methylidene]alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30947737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitrophenyl N-[(1,1-dimethylethoxy)carbonyl]-L-alaninate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.838
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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